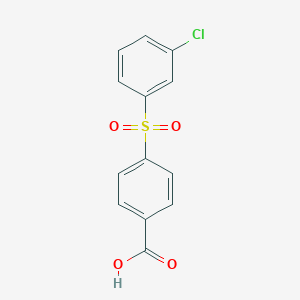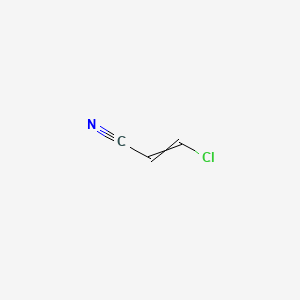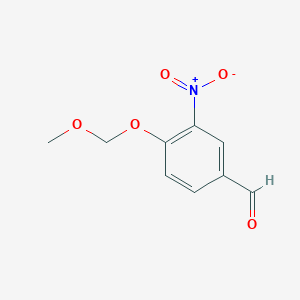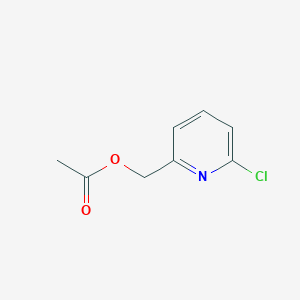
3-(Benzylamino)butyronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylamino)butyronitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzylamino group attached to a butanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(Benzylamino)butyronitrile can be synthesized through several methods. One common approach involves the reaction of benzylamine with butanenitrile under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as continuous flow reactors. These methods allow for the efficient and scalable production of the compound, ensuring high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Benzylamino)butyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylamino butanoic acid, while reduction can produce benzylamino butylamine.
Applications De Recherche Scientifique
3-(Benzylamino)butyronitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Benzylamino)butyronitrile involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The nitrile group can also participate in nucleophilic addition reactions, further contributing to the compound’s activity.
Comparaison Avec Des Composés Similaires
Butanenitrile: A simpler nitrile compound with a similar backbone but lacking the benzylamino group.
Benzylamine: Contains the benzylamino group but lacks the nitrile functionality.
Benzylcyanide: Similar structure but with a different substitution pattern.
Uniqueness: 3-(Benzylamino)butyronitrile is unique due to the presence of both the benzylamino and nitrile groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-(benzylamino)butanenitrile |
InChI |
InChI=1S/C11H14N2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,13H,7,9H2,1H3 |
Clé InChI |
MDTVXRYDNXZXNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#N)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide](/img/structure/B8629545.png)












